trans-4-[({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system, a propyl group, and a cyclohexane carboxylic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen Ring: The chromen ring system can be synthesized through the reaction of m-aminophenol with methoxycarbonyl chloride and acetoacetic ester in the presence of concentrated sulfuric acid.
Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions, typically using propyl halides in the presence of a base such as potassium carbonate.
Coupling with Cyclohexane Carboxylic Acid: The final step involves coupling the chromen derivative with cyclohexane carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, HOBt
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
- [(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
4-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromen ring, propyl group, and cyclohexane carboxylic acid moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H27NO6 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO6/c1-2-3-16-10-21(25)29-19-11-17(8-9-18(16)19)28-13-20(24)23-12-14-4-6-15(7-5-14)22(26)27/h8-11,14-15H,2-7,12-13H2,1H3,(H,23,24)(H,26,27) |
InChI Key |
HVHOUBUTSQGNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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